"methyl 2-(1H-indazol-4-yl)acetate" basic properties
"methyl 2-(1H-indazol-4-yl)acetate" basic properties
An In-Depth Technical Guide to Methyl 2-(1H-indazol-4-yl)acetate
Abstract
Methyl 2-(1H-indazol-4-yl)acetate is a pivotal heterocyclic building block in modern medicinal chemistry. Possessing the privileged indazole scaffold, this compound serves as a versatile intermediate in the synthesis of a multitude of biologically active molecules. Its strategic importance is most pronounced in the development of kinase inhibitors for oncology, where the indazole core demonstrates a high affinity for enzyme targets crucial to cell proliferation.[1][2] This guide provides a comprehensive overview of its fundamental properties, synthesis, reactivity, and applications, offering researchers and drug development professionals a technical resource for leveraging this compound in their scientific endeavors.
Core Physicochemical and Structural Properties
Methyl 2-(1H-indazol-4-yl)acetate is a reagent-grade compound typically supplied as a solid with high purity.[1][2] Its core structure consists of a bicyclic indazole ring system substituted at the 4-position with a methyl acetate group. This combination of an aromatic, electron-rich heterocycle and a reactive ester functionality underpins its utility in synthetic chemistry.
Key Properties
| Property | Value | Source(s) |
| IUPAC Name | methyl 2-(1H-indazol-4-yl)acetate | [2] |
| CAS Number | 1357945-60-8 | [1][2][3] |
| Molecular Formula | C₁₀H₁₀N₂O₂ | [1][2][3] |
| Molecular Weight | 190.20 g/mol | [1][2][3] |
| Purity | Typically ≥95% | [1][2] |
| MDL Number | MFCD22376776 | [1][3] |
| Storage | Room Temperature, in a sealed container | [1][2] |
Chemical Structure
The structure features two key reactive centers: the indazole ring and the methyl ester group. The N-H of the pyrazole portion of the indazole can be alkylated or arylated, while the ester can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides, providing multiple avenues for derivatization.
Caption: General workflow for the synthesis via Fischer Esterification.
Example Laboratory Protocol: Fischer Esterification
This protocol is adapted from a standard procedure for the esterification of a similar indazole acetic acid derivative. [4]
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Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-(1H-indazol-4-yl)acetic acid in an excess of methanol.
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Catalysis: Add a catalytic amount (e.g., 5-10 drops) of concentrated sulfuric acid to the solution.
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Reaction: Heat the mixture to reflux and maintain for several hours (typically 4-8 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Workup: After completion, cool the reaction mixture and reduce the volume of methanol under reduced pressure.
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Extraction: Dilute the residue with ethyl acetate and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product. Further purification can be achieved by silica gel column chromatography if necessary.
Role in Medicinal Chemistry and Drug Discovery
The indazole scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to interact with a wide range of biological targets. [5][6]Methyl 2-(1H-indazol-4-yl)acetate is a key intermediate that leverages the therapeutic potential of this core.
Intermediate for Kinase Inhibitors
Its primary application is in the synthesis of kinase inhibitors, which are crucial in modern cancer therapy. [1][2]The indazole nucleus can act as a surrogate for the adenine of ATP, allowing it to bind competitively to the ATP-binding site of various kinases. [5]This compound provides a synthetic handle to build more complex molecules targeting specific kinases involved in oncogenic signaling pathways.
Scaffold for Anticancer Agents
The indazole core has a demonstrated affinity for enzyme targets involved in cell proliferation, making it a relevant scaffold for discovering and producing potential anticancer agents. [1][2]Compounds derived from this intermediate have been investigated for activity against various cancer cell lines. [7]A notable example of an indazole-containing drug is Niraparib, a PARP inhibitor used in the treatment of ovarian cancer. [5][8][9]While not directly synthesized from this specific isomer, its success highlights the value of the indazole scaffold in oncology.
Caption: Role as a versatile intermediate in drug discovery pathways.
Utility in SAR Studies
The ester functionality allows for straightforward chemical modification. [1][2]This makes it an exceptionally valuable starting point for creating derivative libraries used in high-throughput screening and for conducting detailed Structure-Activity Relationship (SAR) studies aimed at optimizing drug candidates. [1][2]
Spectroscopic Profile (Anticipated)
While a specific, published spectrum for this compound was not retrieved, its ¹H NMR, ¹³C NMR, and mass spectra can be predicted based on its structure and data from analogous compounds. [10][11]
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¹H NMR: Expected signals would include a singlet for the methyl ester protons (-OCH₃) around 3.7 ppm, a singlet for the methylene protons (-CH₂-) slightly downfield, and a complex multiplet pattern in the aromatic region (7.0-8.5 ppm) for the four protons on the indazole ring system. A broad singlet for the N-H proton is also expected.
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¹³C NMR: The spectrum would show distinct signals for the methyl ester carbon, the methylene carbon, the ester carbonyl carbon (~170 ppm), and the eight carbons of the indazole ring.
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Mass Spectrometry (MS): The nominal mass of the molecular ion [M]⁺ would be 190, with the exact mass confirming the elemental composition of C₁₀H₁₀N₂O₂.
Safety, Handling, and Storage
As with any laboratory chemical, methyl 2-(1H-indazol-4-yl)acetate should be handled with appropriate care.
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General Handling: Use in a well-ventilated area or under a chemical fume hood. [12]Avoid breathing dust, fumes, or vapors. [12]Avoid contact with skin and eyes. [12][13]* Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat. [12]* Potential Hazards: The compound may be harmful if swallowed and may cause skin, eye, and respiratory irritation. [2]It is crucial to consult the material safety data sheet (SDS) provided by the supplier before use. [2]* Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place at room temperature. [1][2][12]
Conclusion
Methyl 2-(1H-indazol-4-yl)acetate stands out as a high-value synthetic intermediate for pharmaceutical research and drug development. Its structural features—a privileged indazole core and a modifiable ester group—provide a robust platform for the synthesis of targeted therapies, particularly kinase inhibitors for oncology. Its accessibility through straightforward synthetic routes further enhances its utility. For scientists working at the forefront of medicinal chemistry, this compound represents a key building block for the discovery of next-generation therapeutics.
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